tert-Butyl 2-iodo-6-methylbenzoate

Description

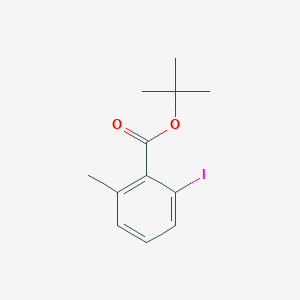

tert-Butyl 2-iodo-6-methylbenzoate is a halogenated aromatic ester featuring a tert-butyl ester group, an iodine substituent at the ortho position (C2), and a methyl group at the para position (C6) of the benzene ring. Its molecular formula is inferred as C₁₂H₁₅IO₂, with an approximate molecular weight of 318.16 g/mol (calculated based on substituents). However, direct experimental data for this specific compound are unavailable in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name |

tert-butyl 2-iodo-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSSBXVFYFLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-iodo-6-methylbenzoate typically involves the esterification of 2-iodo-6-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-iodo-6-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-iodo-6-methylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways involving benzoate derivatives.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-6-methylbenzoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Halogen vs. Amino/Methoxy Groups: Replacing iodine with bromine (e.g., in tert-Butyl (2-bromo-5-methoxyphenyl)carbamate) reduces molecular weight (~316 vs. ~318 g/mol) but retains electrophilic reactivity for cross-coupling .

Core Scaffold Differences: Heterocyclic analogs (e.g., thiophene in ) exhibit lower similarity scores (0.80) due to altered aromaticity and electronic properties . Indoline carboxylates () feature a saturated ring, increasing conformational rigidity and hydrogen-bond donor capacity (TPSA = 55.96 Ų) compared to planar benzoate esters .

Iodo-Specific Reactivity :

- The iodine atom in the target compound may enhance stability in radical or nucleophilic substitution reactions compared to bromine, though direct data are lacking.

Stability and Reactivity Trends

- Electronic Effects: Electron-withdrawing iodine may deactivate the benzene ring toward electrophilic attack, whereas methoxy or amino groups () activate the ring .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 2-iodo-6-methylbenzoate to maximize yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 80–100°C for iodination), stoichiometry of iodinating agents (e.g., N-iodosuccinimide), and catalyst choice (e.g., palladium catalysts for regioselective iodination). Purification via column chromatography with hexane/ethyl acetate gradients ensures separation of byproducts. Monitor reaction progress using TLC and confirm purity via -NMR and HPLC .

Q. How can researchers distinguish between competing iodination pathways (electrophilic vs. radical) for this compound?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or radical trapping experiments (e.g., using TEMPO). Compare reaction rates under varying light conditions to assess radical initiation. Computational modeling (DFT) of transition states can further differentiate mechanisms .

Q. What spectroscopic techniques are most reliable for characterizing tert-Butyl 2-iodo-6-methylbenzoate?

- Methodological Answer : Use - and -NMR to confirm substitution patterns and ester functionality. IR spectroscopy identifies C=O stretching (~1720 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves structural ambiguities in crystalline samples .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of the iodoarene moiety in cross-coupling reactions?

- Methodological Answer : Perform comparative Suzuki-Miyaura coupling experiments with analogous non-tert-butyl substrates. Analyze reaction rates via kinetic profiling and quantify steric effects using Tolman’s cone angles or buried volume calculations (%V) from crystallographic data .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated reactions involving this compound?

- Methodological Answer : Replicate studies under standardized conditions (solvent, ligand, temperature). Use meta-analysis to identify variables (e.g., ligand electronic effects, base strength). Validate reproducibility via interlaboratory comparisons and open-data platforms .

Q. Can tert-Butyl 2-iodo-6-methylbenzoate undergo unexpected decomposition under ambient storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis to 2-iodo-6-methylbenzoic acid) and propose stabilization methods (e.g., inert-atmosphere storage) .

Methodological Frameworks for Research Design

Q. How can the PICO(T) framework be adapted to investigate this compound’s environmental interactions?

- Population : Indoor surfaces (e.g., polymers, metals).

- Intervention : Adsorption/desorption kinetics of the compound.

- Comparison : Behavior vs. non-iodinated analogs.

- Outcome : Surface reactivity under UV/oxidant exposure.

- Time : Long-term stability over 6–12 months.

- Method : Use microspectroscopic imaging (AFM, ToF-SIMS) and gas-phase sampling .

Q. What statistical approaches are suitable for analyzing contradictory data in catalytic applications?

- Methodological Answer : Apply multivariate regression to isolate key variables (catalyst loading, solvent polarity). Use Bayesian statistics to quantify uncertainty in reproducibility. Share raw datasets via platforms like Zenodo for transparency .

Tables for Critical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.